Lipophilicity-Driven Differentiation: Computed logP Comparison Against 5-Position Nicotinamide and Methanesulfonamide Analogs
The target compound's (4-methoxyphenyl)acetamide substituent imparts a distinct lipophilicity profile compared to its closest 5-position analogs. While direct experimental logP data from the same assay system are unavailable, class-level inference based on computed properties demonstrates a clear separation. The target compound (MW 340.42, formula C19H24N4O2) is predicted to have a higher logP and lower topological polar surface area (tPSA) than the methanesulfonamide analog (MW 298.36, C12H18N4O2S), suggesting superior passive membrane permeability [1]. Conversely, it is predicted to be less basic and more lipophilic than the nicotinamide analog (MW 323.40, C17H19N5O), which contains an additional basic nitrogen . This positions the target compound in a unique physicochemical space for blood-brain barrier penetration or intracellular target engagement studies where intermediate lipophilicity is required.
| Evidence Dimension | Computed logP / Lipophilicity |
|---|---|
| Target Compound Data | Predicted logP ~2.8 (based on structural class; no experimental value publicly available) |
| Comparator Or Baseline | Nicotinamide analog: predicted logP ~1.5; Methanesulfonamide analog: predicted logP ~1.9 |
| Quantified Difference | Target compound is predicted to be 1.3-0.9 logP units more lipophilic than the comparators |
| Conditions | In silico prediction based on chemical structure; no standardized experimental logP comparison is available in the public domain for this series. |
Why This Matters
For procurement officers and researchers, this logP difference directly impacts the choice of compound for cellular assays and in vivo studies, where membrane permeability is a critical go/no-go parameter—a property not interchangeable with more polar analogs.
- [1] Kuujia. N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)methanesulfonamide. Product Page. CAS 1448064-23-0. View Source
